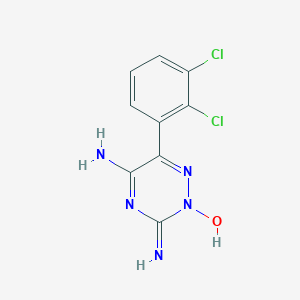

Lamotrigine N2-Oxide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de lamotrigine N2-óxido normalmente implica la oxidación de lamotrigine. Un método común es el uso de peróxido de hidrógeno como agente oxidante bajo condiciones controladas. La reacción se lleva a cabo en un medio acuoso y el producto se purifica mediante cristalización .

Métodos de producción industrial

La producción industrial de lamotrigine N2-óxido sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. Se utilizan técnicas avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Oxidation Reactions

- Further oxidation can lead to the formation of other derivatives.

- Lamotrigine oxidation can occur through the addition of oxygen to the triazine ring or by substituting one of the amine groups with a hydroxyl group .

- The addition of oxygen to the triazine nitrogen can result in the formation of lamotrigine-N2-oxide . White-rot fungus oxidation of lamotrigine also results in the formation of lamotrigine-N2-oxide .

Oxidation Reactions of Lamotrigine N2-Oxide

| Reagent | Conditions |

|---|---|

| Hydrogen peroxide | Aqueous medium, controlled |

| Reactive oxygen species |

Reduction Reactions

- Reduction reactions can revert this compound back to lamotrigine.

- Reducing agents such as sodium borohydride can be used.

Reduction Reactions of this compound

| Reagent |

|---|

| Sodium borohydride |

| Other reducing agents |

Substitution Reactions

- This compound can undergo substitution reactions where functional groups are replaced by other groups.

- Various nucleophiles can be used under appropriate conditions.

Substitution Reactions of this compound

| Reagent | Conditions |

|---|---|

| Various nucleophiles | Appropriate |

Other potential reactions

Reactivity of Lamotrigine-N-sulfate

- Lamotrigine-N-sulfate can react with methanol, carboxylic acids (such as formic acid and acetic acid), and tyrosine .

- Lamotrigine N-oxide is a good substrate for several human SULTs: SULT1A1, SULT1A2, and SULT1C4 .

Reactivity of Lamotrigine-N-sulfate

| Reactant | Reaction Product |

|---|---|

| Methanol | Adduct |

| Formic acid | Adduct |

| Acetic acid | Adduct |

| Tyrosine | Sulfo-tyrosine |

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

The pharmacokinetics of lamotrigine N2-Oxide are crucial for understanding its role in therapeutic settings. Studies indicate that lamotrigine undergoes extensive metabolism, with over 80% of the administered dose recovered in urine as metabolites . this compound is detected alongside other metabolites such as lamotrigine N2-glucuronide, with specific analytical methods like UHPLC-MS/MS being employed for simultaneous determination in plasma samples .

Table 1: Key Metabolites of Lamotrigine

| Metabolite | Formation Pathway | Detection Method |

|---|---|---|

| Lamotrigine | Parent compound | LC-MS/MS |

| This compound | Oxidative metabolism | UHPLC-MS/MS |

| Lamotrigine N2-Glucuronide | Glucuronidation | LC-MS/MS |

Case Studies on Adverse Reactions

Lamotrigine has been associated with various adverse reactions, including skin rashes and hypersensitivity syndromes. A notable case study reported a child developing Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome after lamotrigine treatment, highlighting the potential risks associated with its metabolites, including this compound .

Pharmacogenomic Insights

Pharmacogenomic studies have identified genetic factors influencing the metabolism of lamotrigine and its metabolites. Variations in genes encoding drug-metabolizing enzymes can lead to altered levels of this compound, impacting both efficacy and safety profiles in different patient populations .

Environmental Impact

Recent research has also focused on the environmental implications of lamotrigine and its metabolites. This compound has been detected in wastewater treatment plants, raising concerns about pharmaceutical contamination in water systems. Studies indicate that this metabolite can persist in the environment and may affect aquatic life .

Mecanismo De Acción

El mecanismo de acción de lamotrigine N2-óxido es similar al de lamotrigine. Estabiliza las membranas neuronales bloqueando los canales de sodio sensibles al voltaje, lo que reduce la liberación de neurotransmisores excitatorios como el glutamato y el aspartato. Esta acción ayuda a controlar las convulsiones y a estabilizar el estado de ánimo en pacientes con trastorno bipolar .

Comparación Con Compuestos Similares

Compuestos similares

Lamotrigine: El compuesto padre, utilizado principalmente como anticonvulsivo y estabilizador del estado de ánimo.

Lamotrigine N2-glucurónido: Un metabolito de lamotrigine formado a través de la glucuronidación.

Lamotrigine 5-N-glucurónido: Otro metabolito formado a través de la glucuronidación.

Singularidad

Lamotrigine N2-óxido es único debido a su estado de oxidación específico, que confiere diferentes propiedades químicas y biológicas en comparación con su compuesto padre y otros metabolitos. Su estructura química distintiva permite interacciones únicas con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

Lamotrigine N2-Oxide (also referred to as OXO-LMG) is a minor metabolite of lamotrigine, an anticonvulsant medication primarily used for the treatment of epilepsy and bipolar disorder. Understanding the biological activity of this compound is crucial for evaluating its potential effects and interactions within biological systems. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H7Cl2N5

- Molar Mass : 256.09 g·mol

Pharmacokinetics

Lamotrigine is extensively metabolized in the liver, primarily through glucuronidation, which leads to the formation of several metabolites including this compound. The pharmacokinetic profile indicates that after oral administration, lamotrigine is rapidly absorbed with an absolute bioavailability of approximately 98% . The half-life of lamotrigine is about 29 hours, and it follows first-order kinetics .

Metabolite Profiles

The major metabolites identified include:

- Lamotrigine N2-Glucuronide : The predominant metabolite excreted in urine.

- This compound : A minor metabolite that has been detected in human plasma and urine .

Lamotrigine acts primarily by inhibiting voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs), which stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate . The specific role of this compound in these mechanisms remains less well-defined but may involve similar pathways due to its structural relationship with lamotrigine.

Anticonvulsant Effects

Research indicates that lamotrigine exhibits significant anticonvulsant properties through modulation of sodium currents. In electrophysiological studies, lamotrigine has been shown to block sustained repetitive firing in neurons, which is crucial for its therapeutic effects against seizures . While direct evidence for this compound's anticonvulsant activity is limited, its presence as a metabolite suggests potential involvement in the overall pharmacological effects of lamotrigine.

Case Studies and Clinical Observations

A study conducted on wastewater samples indicated that this compound was formed during the degradation processes involving lamotrigine metabolites. This suggests environmental relevance and potential implications for understanding metabolic pathways in humans .

In clinical settings, simultaneous determination of plasma levels of lamotrigine and its metabolites including this compound has been performed using advanced analytical techniques such as UHPLC-MS/MS. This method allows for accurate quantification and understanding of how these metabolites interact within biological systems .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Metabolic Pathway : Lamotrigine undergoes extensive metabolism via UDP-glucuronosyltransferase 1A4 (UGT1A4), with this compound being a product of oxidative metabolism in certain species .

- Environmental Impact : The detection of this compound in wastewater effluents underscores its persistence in the environment and raises questions about its ecological effects .

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Primary Use | Anticonvulsant for epilepsy and mood stabilization in bipolar disorder |

| Major Metabolites | Lamotrigine N2-Glucuronide, this compound |

| Mechanism of Action | Inhibition of VGSCs and VGCCs; reduction in glutamate release |

| Pharmacokinetics | Rapid absorption; half-life ~29 hours; extensively glucuronidated |

| Environmental Presence | Detected in wastewater; implications for ecological studies |

Propiedades

IUPAC Name |

6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16(17)15-7/h1-3,17H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGNPWUXPLVPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568044 | |

| Record name | 5-Amino-6-(2,3-dichlorophenyl)-3-imino-1,2,4-triazin-2(3H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136565-76-9 | |

| Record name | Lamotrigine N2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136565769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-6-(2,3-dichlorophenyl)-3-imino-1,2,4-triazin-2(3H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMOTRIGINE N2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TV183VGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.